Tetraphen-6-OL
Description
Tetraphen-6-OL (IUPAC name pending verification) is a phenolic compound hypothesized to feature a core structure with four phenyl groups and a hydroxyl (-OH) substituent at the sixth position. Such compounds are often explored for photophysical properties, solubility behaviors, and applications in materials science.
Properties
CAS No. |
56183-17-6 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-6-ol |
InChI |
InChI=1S/C18H12O/c19-18-11-14-7-3-4-8-15(14)16-9-12-5-1-2-6-13(12)10-17(16)18/h1-11,19H |
InChI Key |
LBOMLVKHYZFFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphen-6-OL typically involves the oxidative coupling of dilithiobiphenyl derivatives. This method utilizes a transition metal catalyst to facilitate the formation of carbon-carbon bonds between hydrocarbon fragments . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tetraphen-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of tetraphen-6-one and tetraphen-6-quinone.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated or alkylated this compound derivatives.
Scientific Research Applications
Tetraphen-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Tetraphen-6-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with Tetraphen-6-OL:
6-Methylheptan-1-ol
- Structure : A branched aliphatic alcohol with a hydroxyl group at the terminal position and a methyl group at the sixth carbon.
- Key Properties: Lower molecular complexity compared to this compound, leading to higher volatility and water solubility.
1-Acetamidopyren-6-ol
- Structure : A pyrene-based aromatic compound with acetamide (-NHCOCH₃) and hydroxyl (-OH) groups.
- Key Properties: Enhanced rigidity due to the polycyclic aromatic system, resulting in strong fluorescence. Unlike this compound, its functional groups enable hydrogen bonding and π-π stacking, making it suitable for sensor technologies .
7,7-Difluoropentaphen-6(7H)-one
- Structure : A fluorinated ketone derivative with a pentaphen backbone.
- Key Properties : Fluorine substituents increase electronegativity and thermal stability. The ketone group differentiates it from this compound’s hydroxyl functionality, altering reactivity in oxidation reactions .
Physicochemical Properties
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